molecular formula C14H7F6N3O B612228 GS967

GS967

Numéro de catalogue: B612228
Poids moléculaire: 347.21 g/mol
Clé InChI: FEVBKJITJDHASC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

It is under investigation for treating arrhythmias, epilepsy, and migraine-related disorders. GS967 reduces AP duration (APD) and beat-to-beat variability (STV) by preferentially binding to inactivated sodium channels, thereby suppressing proarrhythmic triggers like early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) . Unlike traditional sodium channel blockers, this compound minimally affects peak sodium current (INaP) or conduction parameters (QRS interval) at therapeutic concentrations, preserving cardiac and neuronal excitability .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de GS967 implique plusieurs étapes, en commençant par la préparation d’intermédiaires clés. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement en détail. Elle implique généralement l’utilisation de techniques de synthèse organique avancées, notamment la formation de cycles triazolo et pyridine .

Méthodes de Production Industrielle : La production industrielle de this compound est effectuée dans des conditions strictes pour garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées et des techniques de purification. Le composé est ensuite formulé sous diverses formes, notamment des formes solides et en solution, pour la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Epilepsy Treatment

GS967 has been extensively studied for its antiepileptic properties. Research indicates that it effectively reduces seizure activity in mouse models with mutations associated with epilepsy.

  • Case Study: SCN8A Encephalopathy
    • In a study involving the Scn8a-N1768D/+ mouse model, this compound demonstrated significant efficacy in reducing seizure frequency and severity. Chronic treatment resulted in:
      • Lower seizure burden : Mice treated with this compound exhibited a marked decrease in seizure episodes.
      • Increased survival rates : Untreated mice showed high mortality rates due to seizures, while those receiving this compound had improved survival outcomes .
  • Mechanistic Insights
    • This compound was shown to block persistent sodium currents without affecting peak currents, normalizing action potential morphology and reducing neuronal excitability. This action is crucial for managing conditions like SCN8A encephalopathy where persistent sodium current plays a pivotal role .

Data Table: Efficacy of this compound in Epileptic Models

ParameterUntreated MiceThis compound Treated Mice
Seizure Frequency (episodes/day)HighSignificantly Reduced
Survival Rate (6 months)20%100%
Behavioral ToxicityPresentAbsent

Antiarrhythmic Properties

This compound has also been investigated for its potential as an antiarrhythmic agent. It selectively blocks late sodium currents (I_NaL), which are associated with various cardiac arrhythmias.

  • Case Study: Ventricular Arrhythmias
    • In models of long QT syndrome, this compound effectively suppressed polymorphic ventricular tachycardia by counterbalancing reduced repolarization reserve:
      • Efficacy in Reducing Arrhythmias : The compound significantly prevented early afterdepolarizations (EADs) and abolished polymorphic ventricular tachycardia (PVT) in experimental settings .
  • Mechanistic Insights
    • By inhibiting I_NaL, this compound stabilizes cardiac action potentials, thereby reducing the risk of arrhythmias. This property makes it a promising candidate for treating conditions like ischemic heart disease and heart failure .

Data Table: Effects of this compound on Cardiac Function

ParameterControl GroupThis compound Treated Group
Frequency of EADsHighSignificantly Reduced
Incidence of PVTPresentAbsent
Action Potential DurationProlongedNormalized

Mécanisme D'action

GS967 exerce ses effets en inhibant sélectivement le courant sodique tardif dans les myocytes cardiaques. Cette inhibition est obtenue par un mécanisme de blocage dépendant de l’utilisation, où le composé se lie préférentiellement à l’état inactivé des canaux sodiques et le stabilise. Cette action réduit le courant sodique persistant et contribue à normaliser les potentiels d’action cardiaques .

Comparaison Avec Des Composés Similaires

Mexiletine

  • Mechanism : Mexiletine, a Class I/B antiarrhythmic, inhibits both INaP and INaL but with slower offset kinetics compared to GS967 .
  • Electrophysiological Effects :
    • Reduces INaL density by 59.1% (vs. 80.4% for this compound) and APD variability by 24.6% (vs. 42.1% for this compound) .
    • Prolongs AP triangulation (APD30 reduction > APD90) less effectively than this compound .
  • Clinical Limitations : Mexiletine causes CNS side effects (e.g., tremor, dizziness) due to broad sodium channel isoform inhibition, whereas this compound exhibits higher brain penetration with fewer off-target effects .

Ranolazine

  • Mechanism: Ranolazine inhibits INaL, IKr, and late calcium current (ICa), leading to mixed ion channel effects .
  • Efficacy: this compound suppresses EADs and DADs at 30–100 nM, whereas ranolazine requires higher concentrations (≥1 µM) . In ischemia models, this compound reduces spatial repolarization dispersion by 65%, outperforming ranolazine in preventing Torsades de Pointes (TdP) .
  • Selectivity: Ranolazine’s ICa inhibition causes negative inotropy, limiting its use in heart failure, while this compound preserves contractility .

Flecainide

  • Mechanism : Flecainide (Class IC) strongly inhibits INaP, slowing conduction (QRS prolongation) and increasing arrhythmia risk in structural heart disease .
  • Comparison: this compound shortens APD without altering QRS duration, whereas flecainide prolongs QRS by 64% at 8 mg/kg . In SCN5A mutation models, this compound normalizes APD and suppresses triggered activity, while flecainide exacerbates conduction defects .

Eleclazine (GS-6615)

  • Similarities: Both this compound and eleclazine are dihydrobenzoxazepinone derivatives with INaL selectivity .
  • Differences :
    • Eleclazine has a longer half-life but lower potency (IC50 = 0.21 µM for INaL vs. 0.13 µM for this compound) .
    • This compound demonstrates superior efficacy in reducing ischemia-induced alternans and repolarization heterogeneity .

Key Research Findings

Antiarrhythtic Efficacy

Parameter This compound Mexiletine Ranolazine
INaL Inhibition 79–90% at 1 µM 63% at 40 µM 50–60% at 10 µM
APD Shortening 60–65% in AVB models 24.6% in canine myocytes 20–30% in rabbit hearts
EAD Suppression Full at 30 nM Partial at 40 µM Partial at 10 µM
CNS Side Effects Low (high brain penetration) High (tremor, dizziness) Minimal

Controversies and Limitations

  • Selectivity Debate : While this compound is marketed as a selective INaL inhibitor, it also inhibits INaP at higher concentrations (≥1 µM), questioning its classification .
  • Inconsistent EAD Suppression : In canine myocytes, 1000 nM this compound blocks 90% INaL but fails to suppress EADs in 35–40% of cells, suggesting additional triggers (e.g., calcium overload) .
  • CNS Penetration Risks : this compound’s use-dependent block of neuronal sodium isoforms may limit its antiarrhythmic utility despite preclinical efficacy .

Activité Biologique

GS967, also known as GS-458967, is a novel sodium channel modulator that has garnered significant attention for its biological activity, particularly in the context of epilepsy and cardiac arrhythmias. This article synthesizes findings from various studies to elucidate the compound's mechanism of action, efficacy in animal models, and potential therapeutic applications.

This compound primarily targets the persistent sodium current (INaP) while having minimal effects on the peak sodium current (INa). This selective inhibition is crucial because persistent sodium currents are implicated in various pathophysiological conditions, including epilepsy and cardiac arrhythmias. The compound exhibits a strong use-dependent block, meaning that its inhibitory effects increase with higher frequencies of neuronal firing, which is particularly beneficial in conditions characterized by excessive neuronal excitability.

Efficacy in Epilepsy Models

Multiple studies have demonstrated the antiepileptic effects of this compound in various mouse models:

  • Dravet Syndrome Model : In Scn1a +/− mice, which model Dravet syndrome, this compound treatment significantly reduced seizure frequency and improved survival rates. In a controlled study, this compound-treated mice experienced no seizures over a 48-hour observation period compared to 52 seizures in untreated controls (p < 0.006) . The average plasma concentration achieved was approximately 1.0 μM, indicating effective brain penetration.
  • SCN8A Encephalopathy Model : this compound was also tested in Scn8a-N1768D/+ mice, where it provided dose-dependent protection against seizures induced by maximal electroshock (MES). Chronic treatment resulted in a significant reduction in seizure burden and complete protection from seizure-associated lethality without overt behavioral toxicity .

Table: Summary of Efficacy in Animal Models

ModelTreatment DurationSeizure Frequency ReductionSurvival ImprovementReference
Scn1a +/− (Dravet)Acute100% (0 seizures)Yes
Scn8a-N1768D/+ChronicSignificant reductionYes
Scn2a Q54AcuteReduced spontaneous firingYes

Cardiac Applications

In addition to its antiepileptic properties, this compound has shown promise as an antiarrhythmic agent:

  • Cardiac Sodium Channel Modulation : this compound effectively inhibits late sodium currents (INaL) in cardiac myocytes, which are associated with various arrhythmias. Studies have indicated that this compound does not affect the peak INa but significantly slows recovery from fast inactivation and alters voltage-dependence of INa inactivation .
  • Polymorphic Ventricular Tachycardia : In transgenic rabbit models of long QT syndrome type 2 (LQT2), this compound suppressed early afterdepolarizations (EADs), demonstrating its potential to mitigate arrhythmogenic risks associated with prolonged cardiac repolarization .

Case Studies and Experimental Data

  • Study on Persistent Sodium Current :
    • Researchers assessed the effect of this compound on persistent sodium current using patch-clamp techniques. Results indicated that this compound potently blocked INaP without affecting peak current levels, providing a therapeutic advantage over traditional sodium channel blockers like phenytoin .
  • Electrophysiological Effects :
    • In isolated ventricular myocytes from mutant mice models, this compound reduced action potential upstroke velocity but did not significantly alter conduction velocity, indicating a targeted effect on excitability rather than overall conduction properties .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GS967 in cardiac electrophysiology, and how is its selectivity for late sodium current (INaL) validated experimentally?

this compound selectively inhibits the late sodium current (INaL) with an IC50 of 0.13 µM in ventricular myocytes and 0.21 µM in isolated hearts, as demonstrated using ATX-II-induced INaL enhancement models. Its selectivity is confirmed by minimal effects on peak sodium current (INaP) at hyperpolarized holding potentials (−120 mV) and negligible impact on potassium currents (IKr) or action potential duration (APD) under baseline conditions. Methodologically, voltage-clamp protocols with step depolarizations and APD measurements in isolated cardiomyocytes are standard validation approaches .

Q. Which experimental models are commonly used to study this compound's antiarrhythmic effects, and what key parameters are measured?

Preclinical models include:

  • Ischemia/reperfusion-induced arrhythmias : this compound reduces APD dispersion and suppresses ventricular fibrillation (VF) by decreasing depolarization heterogeneity.
  • ATX-II/E-4031 models : this compound reverses proarrhythmic effects (early afterdepolarizations, EADs) and prevents torsades de pointes (TdP).
  • Oxidative stress models : H2O2-induced ventricular tachycardia (VT) and VF are suppressed via INaL inhibition. Key parameters: APD variability, INaL density (via voltage-clamp), and arrhythmia incidence (electrogram recordings) .

Q. How does this compound differ from traditional Class I antiarrhythmic drugs like mexiletine in modulating sodium currents?

Unlike mexiletine (a Class I/B drug), this compound exhibits faster offset kinetics (recovery time constant: 110 ms vs. 289 ms for mexiletine) and stronger INaL suppression (79% vs. 63% reduction in current integrals). While both drugs reduce beat-to-beat APD variability, this compound shows greater specificity for INaL over INaP at therapeutic concentrations, minimizing proarrhythmic risks associated with peak sodium channel blockade .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound's efficacy in suppressing early afterdepolarizations (EADs)?

Some studies report this compound fails to fully suppress EADs in canine ventricular myocytes (35–40% persistence at 1 µM), despite strong INaL inhibition. This discrepancy may arise from differences in experimental conditions (e.g., pacing rates, species-specific ion channel expression) or contributions from calcium-dependent proarrhythmic mechanisms. Methodological recommendations:

  • Use dynamic clamp to simulate human INaL/ICa interactions.
  • Compare results across species (e.g., murine vs. canine models) .

Q. What methodologies are critical for assessing this compound's frequency-dependent INaL blockade in translational studies?

  • Action potential voltage clamp (APVC) : Quantifies INaL during physiologically shaped action potentials.
  • Use-dependent protocols : Apply rapid pacing (e.g., 2.5 Hz) to evaluate INaL inhibition kinetics.
  • Recovery from inactivation : Measure time constants (τ) of Vmax recovery post-pacing to assess drug binding kinetics. Example: this compound exhibits use-dependent block (UDB) with an IC50 of 0.07 µM for INaP, superior to ranolazine (IC50 = 16 µM) .

Q. How does this compound's efficacy in neurological models (e.g., Dravet syndrome) inform its cardiac applications?

In Scn1a+/- mice, this compound reduces seizure incidence by selectively suppressing pyramidal neuron excitability without affecting interneurons. This neuron-specific modulation parallels its cardiac selectivity for INaL over INaP. Researchers can leverage patch-clamp electrophysiology in hippocampal slices to compare sodium current inhibition profiles in neuronal and cardiac tissues .

Q. What statistical approaches are recommended for analyzing this compound's effects on arrhythmia burden in large-scale studies?

  • Nonparametric repeated-measures ANOVA : For comparing arrhythmia incidence pre/post-GS967 in ex vivo heart models.
  • Fisher’s exact test : To assess categorical outcomes (e.g., VT/VF termination rates).
  • Multivariate regression : For correlating APD shortening with arrhythmia suppression in heterogeneous myocardial substrates .

Q. Data Contradictions and Methodological Challenges

Q. Why do some studies report minimal effects of this compound on QT interval despite significant APD shortening?

this compound reduces APD without altering ventricular repolarization homogeneity, thereby avoiding QT prolongation. However, species-specific differences (e.g., murine vs. human ion channel isoforms) and experimental pacing rates (e.g., slower rates exaggerate APD changes) can influence outcomes. Standardization of pacing protocols (e.g., CL = 300–1000 ms) is critical for cross-study comparisons .

Q. How can researchers address the debate over this compound's classification as a selective INaL inhibitor?

While this compound was initially classified as a selective INaL blocker, evidence of INaP inhibition at rapid pacing rates (CL = 300–400 ms) challenges this view. Recommendations:

  • Perform concentration-response curves for INaP/INaL across multiple holding potentials.
  • Use mutant sodium channels (e.g., F1760A) to dissect binding sites for INaL vs. INaP .

Q. What translational gaps exist between this compound's in vitro efficacy and in vivo arrhythmia suppression?

In vitro studies show this compound eliminates EADs in isolated myocytes, but in vivo models require higher doses for VT/VF suppression due to pharmacokinetic factors (e.g., protein binding, tissue penetration). Strategies:

  • Combine this compound with β-blockers to enhance antiarrhythmic synergy.
  • Use telemetry in conscious animal models to assess dose-response relationships .

Propriétés

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVBKJITJDHASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 100 mL round-bottom flask 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (2.124 g), 4-trifluoromethoxyphenylboronic acid (2.466 g), and sodium carbonate (0.635 g) were suspended in a mixture of DMF (81 mL) and deionized water (9 mL) that was degassed with nitrogen. Tetrakis(triphenylphosphine) palladium (0.462 g) was added and the reaction mixture stirred at 90° C. overnight, concentrated, the residue dissolved in ethyl acetate, and washed with water (2×) and concentrated NaHCO3. The combined organic phase dried over MgSO4 and concentrated, then subjected to gradient chromatography (ethyl acetate/hexane) to produce dark grey solid. The solid was recrystallized from ethyl acetate/hexanes mixture to produce off-white material.
Quantity
2.124 g
Type
reactant
Reaction Step One
Quantity
2.466 g
Type
reactant
Reaction Step One
Quantity
0.635 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.